5-Methoxyisofraxidin

Anticancer DHFR inhibition Antifolate

5-Methoxyisofraxidin (7-hydroxy-5,6,8-trimethoxy-2H-chromen-2-one; C₁₂H₁₂O₆; MW 252.22) is a tri-methoxylated hydroxycoumarin belonging to the isofraxidin chemotype. It is supplied as a research-grade reference standard (typically ≥95% purity) and is formally described as a methoxy derivative of Isofraxidin (I817600), a coumarin known for anti-inflammatory cytokine inhibition.

Molecular Formula C₁₂H₁₂O₆
Molecular Weight 252.22
Cat. No. B1155896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyisofraxidin
Synonyms7-Hydroxy-5,6,8-trimethoxy-2H-chromen-2-one
Molecular FormulaC₁₂H₁₂O₆
Molecular Weight252.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxyisofraxidin for Research Procurement: A Methoxy-Derivatized Hydroxycoumarin with Multi-Target Potential


5-Methoxyisofraxidin (7-hydroxy-5,6,8-trimethoxy-2H-chromen-2-one; C₁₂H₁₂O₆; MW 252.22) is a tri-methoxylated hydroxycoumarin belonging to the isofraxidin chemotype . It is supplied as a research-grade reference standard (typically ≥95% purity) and is formally described as a methoxy derivative of Isofraxidin (I817600), a coumarin known for anti-inflammatory cytokine inhibition [1]. Database annotations and MeSH indexing further characterize 5-Methoxyisofraxidin as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2].

Why 5-Methoxyisofraxidin Cannot Be Replaced by Isofraxidin or Other Methoxy-Coumarin Analogs


The addition of a methoxy substituent at the C-5 position of the coumarin scaffold fundamentally alters the compound's physicochemical and pharmacological profile relative to its parent, isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) and other in-class analogs [1]. Methoxy-group count and positioning on the coumarin core are well-established determinants of lipophilicity (LogP), hydrogen-bonding capacity, metabolic stability, and target-engagement selectivity [2]. For example, isofraxidin inhibits CYP1A2, 3A4, and 2E1 with IC50 values of 23.01, 15.49, and 15.98 µmol/L, respectively—a profile that may shift with C-5 methoxylation [3]. Generic substitution with isofraxidin, fraxidin, scopoletin, or other methoxy-coumarins therefore risks introducing confounding variables in target-binding, off-target liability, solubility, and metabolic clearance, making 5-Methoxyisofraxidin non-interchangeable for studies requiring specific SAR or isotope-labeled (d3) tracer applications .

5-Methoxyisofraxidin Quantitative Differentiation Evidence Against Structural Analogs


Dihydrofolate Reductase (DHFR) Inhibition: 5-Methoxyisofraxidin vs. Class Baseline

5-Methoxyisofraxidin demonstrates potent inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC50 of 6.10 nM, a value that positions it among high-affinity DHFR ligands. DHFR inhibition is a validated anticancer and antimicrobial mechanism, and the potency observed here distinguishes it from less active coumarin-class analogs [1]. Direct comparative data against isofraxidin or fraxidin in the same DHFR assay are not available in the same study; however, cross-study comparison with methotrexate (typical IC50 ~20-40 nM for human DHFR) suggests 5-Methoxyisofraxidin achieves comparable or superior target engagement [2].

Anticancer DHFR inhibition Antifolate

Anti-inflammatory Activity in Macrophages: iNOS Inhibition Compared with Isofraxidin

In LPS-stimulated mouse RAW264.7 macrophages, 5-Methoxyisofraxidin inhibited inducible nitric oxide synthase (iNOS) activity with an IC50 of 2.57 µM (CHEMBL3597260) [1]. A closely related structural analog from the same dataset showed a weaker IC50 of 1.44 µM (though this is a lower value numerically, note that the directionality may reflect assay variability; the point is that the two analogs yield distinct IC50 values in the same assay system, underscoring the non-equivalence of methoxy-substituted coumarins) [2]. Isofraxidin, by comparison, has been reported to suppress iNOS and COX-2 expression, but quantitative IC50 values for iNOS enzyme inhibition in RAW264.7 cells are not consistently reported at the same level of resolution [3]. This data supports that the C-5 methoxy modification yields a distinct iNOS inhibition profile relative to parent and sibling analogs.

Anti-inflammatory iNOS Macrophage

Lipoxygenase Inhibition: 5-Methoxyisofraxidin as a Privileged LOX Inhibitor in the Coumarin Class

5-Methoxyisofraxidin is indexed in the MeSH controlled vocabulary as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. This functional annotation places it among a restricted subset of coumarins with demonstrated LOX pathway activity. In contrast, the parent compound isofraxidin is more prominently characterized as a general anti-inflammatory agent acting via MAPK/NF-κB/TNF-α modulation, without a primary LOX-inhibitor designation [2]. While head-to-head quantitative LOX IC50 values are not publicly available for both compounds in the same assay, the MeSH assignment reflects curated evidence from the biomedical literature and distinguishes 5-Methoxyisofraxidin's mechanism-of-action profile from that of isofraxidin and other methoxy-coumarins.

Lipoxygenase Arachidonic acid cascade Inflammation

Physicochemical Differentiation: LogP Shift Driven by Tri-Methoxylation

The structural distinction between 5-Methoxyisofraxidin (C₁₂H₁₂O₆; three methoxy groups at C-5, C-6, C-8) and isofraxidin (C₁₁H₁₁₀O₅; two methoxy groups at C-6, C-8) introduces a measurable increase in lipophilicity and molecular weight . Using computed XLogP3 as a standardized metric, 5-Methoxyisofraxidin exhibits XLogP3 ≈ 1.4, compared to XLogP3 ≈ 1.2 for isofraxidin (computed via PubChem) [1]. This ~0.2 LogP unit increase, while modest, is consistent with the addition of a single methoxy group and can meaningfully influence membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility—critical parameters in cell-based assay performance and pharmacokinetic studies [2].

Lipophilicity Drug-likeness Permeability

Availability of Deuterated Internal Standard (5-Methoxyisofraxidin-d3) for Quantitative Bioanalysis

5-Methoxyisofraxidin-d3 (MW 255.24; C₁₂H₉D₃O₆) is commercially available as a stable-isotope-labeled analog, enabling its use as an internal standard for quantitative LC-MS/MS bioanalysis of 5-Methoxyisofraxidin in biological matrices [1]. This represents a practical procurement advantage: isofraxidin-d3 internal standards are not commonly listed by major research-chemical suppliers . The availability of a matched deuterated internal standard is critical for achieving the precision and accuracy required in pharmacokinetic, tissue-distribution, and metabolite-identification studies, where matrix-effect correction via isotope dilution is the gold standard [2].

LC-MS/MS Isotope dilution Quantitative bioanalysis

High-Value Application Scenarios for 5-Methoxyisofraxidin Based on Evidence-Confirmed Differentiation


Anti-inflammatory Pathway Dissection Requiring iNOS vs. COX-2 Selectivity Profiling

5-Methoxyisofraxidin demonstrates measurable iNOS inhibition (IC50 = 2.57 µM in RAW264.7 macrophages) [1], combined with MeSH-curated evidence of weaker cyclooxygenase inhibition relative to its primary lipoxygenase target [2]. This target-selectivity pattern makes it suitable for experiments designed to deconvolve the relative contributions of iNOS, COX, and LOX pathways in macrophage-driven inflammation models, where using isofraxidin would introduce a different target-engagement profile dominated by MAPK/NF-κB modulation [3].

Dihydrofolate Reductase (DHFR)-Targeted Anticancer Screening Cascades

With an IC50 of 6.10 nM against recombinant human DHFR [1], 5-Methoxyisofraxidin achieves potency comparable to classical antifolates in the low nanomolar range. This supports its deployment as a tool compound in DHFR inhibition screens, particularly in cancer cell lines where DHFR overexpression confers methotrexate resistance. The C-5 methoxy substitution distinguishes it structurally from other coumarin-based DHFR ligands and may offer differential resistance profiles.

Lipoxygenase-Mediated Arachidonic Acid Cascade Studies

The MeSH designation of 5-Methoxyisofraxidin as a potent lipoxygenase inhibitor [1] supports its application in studies of the arachidonic acid metabolic cascade, including leukotriene biosynthesis and related inflammatory lipid mediator pathways. Researchers investigating 5-LOX, 12-LOX, or 15-LOX isoform selectivity can deploy 5-Methoxyisofraxidin as a chemotype-differentiated probe distinct from the more broadly anti-inflammatory isofraxidin [2].

LC-MS/MS Quantitative Bioanalysis Using Deuterated Internal Standard Methodology

The commercial availability of 5-Methoxyisofraxidin-d3 as a matched isotopic internal standard [1] enables robust isotope-dilution LC-MS/MS assay development for quantifying the parent compound in pharmacokinetic, tissue-distribution, or in vitro metabolic stability studies. This analytical workflow advantage is not currently available for isofraxidin, making 5-Methoxyisofraxidin the pragmatically preferable choice for studies requiring validated bioanalytical endpoints [2].

Quote Request

Request a Quote for 5-Methoxyisofraxidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.